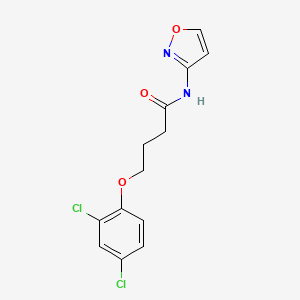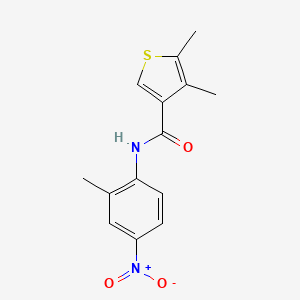
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3-benzodioxole-5-carboxamide
Overview
Description
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3-benzodioxole-5-carboxamide: is a complex organic compound characterized by its unique structure, which includes a naphthalene ring fused with a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3-benzodioxole-5-carboxamide typically involves the following steps:
Formation of the Naphthalene Ring: The naphthalene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Benzodioxole Moiety: The benzodioxole group is introduced via a cyclization reaction involving a catechol derivative and a suitable dihalide.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction between the naphthalene derivative and the benzodioxole derivative under appropriate conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s structure allows for potential interactions with biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders.
Biological Probes: It can be used as a probe in biological studies to investigate the function of specific proteins or pathways.
Industry:
Polymer Science: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.
Mechanism of Action
The mechanism of action of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 2-(1,2,3,4-tetrahydro-1-naphthalenyl)-1H-imidazole Hydrochloride
- 1,2,3,4-Tetrahydro-1-naphthalenecarboxylic Acid
Comparison:
- Structural Differences: While these compounds share the tetrahydronaphthalene core, they differ in their functional groups and additional moieties, which influence their chemical reactivity and applications.
- Unique Properties: N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3-benzodioxole-5-carboxamide is unique due to the presence of the benzodioxole moiety, which imparts distinct electronic and steric properties, making it suitable for specific applications in catalysis and drug development.
Properties
IUPAC Name |
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-18(13-8-9-16-17(10-13)22-11-21-16)19-15-7-3-5-12-4-1-2-6-14(12)15/h1-2,4,6,8-10,15H,3,5,7,11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWHBHBJGPJINC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701330003 | |
| Record name | N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3-benzodioxole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701330003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24790363 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
791093-41-9 | |
| Record name | N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3-benzodioxole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701330003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-ISOPROPYLPHENOXY)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-ETHANONE](/img/structure/B4184810.png)
![N-{3-[(2-methoxyphenyl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide](/img/structure/B4184818.png)
![2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxamide](/img/structure/B4184822.png)

![4-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-4-oxo-1-phenyl-1-butanone](/img/structure/B4184827.png)
![N-(2-METHOXYPHENYL)-4,5-DIMETHYL-2-{[(PHENYLSULFANYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE](/img/structure/B4184834.png)

![N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B4184850.png)
![N-(3-{[(aminocarbonyl)amino]carbonyl}-2-thienyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4184855.png)

![N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-2-phenylbutanamide](/img/structure/B4184877.png)


